molecular formula C13H14FNO3S B1197457 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate CAS No. 58086-67-2

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate

Cat. No. B1197457
CAS RN: 58086-67-2
M. Wt: 283.32 g/mol
InChI Key: HQWDKLAIDBOLFE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate (FMPMS) is an organic compound that has been studied for its potential applications in scientific research. FMPMS is a quaternary ammonium salt with a negatively charged sulfonate group, which can be used to form a variety of different compounds with different properties. FMPMS has been studied for its potential uses in drug development, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Utilization in Organic Chemistry

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate is an intermediate in the synthesis of various organic compounds. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, was developed. This method involves the cross-coupling reaction of 2-fluoro-4-bromoiodobenzene with phenylboronic acid, highlighting the compound's utility in organic synthesis. However, the use of palladium and phenylboronic acid has limited its widespread application due to cost and toxicity concerns. Therefore, alternative synthesis methods involving diazotization of 2-fluoro-4-bromoaniline with sodium nitrite and an organic or inorganic acid have been used, although this can lead to the formation of dark decomposition products, lowering yield and purity. The review emphasizes the need for practical and efficient synthesis methods for such compounds in large-scale production and suggests the exploration of alternative pathways to overcome the limitations of current methodologies (Qiu et al., 2009).

Role in Cancer Chemotherapy

Although the specific compound this compound is not directly mentioned in cancer chemotherapy, fluorinated pyrimidines, a broader category to which this compound might be related, are widely used in cancer treatment. For instance, 5-Fluorouracil (5-FU) is utilized to treat over 2 million cancer patients annually. Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines to treat cancer. Methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes, have been reviewed to study 5-FU metabolism and biodistribution. Insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics have been gained from computational and experimental studies. Beyond inhibiting thymidylate synthase, recent studies have implicated roles for RNA modifying enzymes inhibited by 5-FU, suggesting that the understanding and application of fluorinated compounds in cancer chemotherapy are evolving and hold significant promise for personalized medicine (Gmeiner, 2020).

Role in Molecular Sensorics and Drug Carriers

Fluorophores based on boron dipyrrin platforms, such as BODIPY, have attracted attention in molecular sensorics, including sensing of biomolecules and bioprocesses. The structural diversity and opportunity for directed modification of BODIPY compounds make them attractive for medical and biological purposes. Recent advances in the design and functionalization of BODIPY allow their use for modifying drug micro- and nanocarriers to improve therapeutic effects in cancer treatment. Integration of BODIPY into drug carriers offers the possibility of in vitro and in vivo real-time imaging of drug carriers, highlighting the potential of fluorine-based compounds in the development of innovative multifunctional drug carriers (Marfin et al., 2017).

Safety and Hazards

The safety data sheet indicates that 2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .

Mechanism of Action

Target of Action

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate primarily targets peptide bonds in proteins. It is commonly used as a peptide coupling reagent in organic synthesis, facilitating the formation of peptide bonds between amino acids .

Mode of Action

The compound interacts with carboxyl groups of amino acids, activating them to form an intermediate that is more reactive towards nucleophilic attack by amino groups. This activation leads to the formation of peptide bonds, effectively linking amino acids together to form peptides or proteins .

Biochemical Pathways

By facilitating peptide bond formation, this compound plays a crucial role in the synthesis of peptides and proteins. The biochemical pathways affected include those involved in protein synthesis and modification. The downstream effects include the formation of functional proteins that can participate in various cellular processes, such as enzyme catalysis, signal transduction, and structural support .

Pharmacokinetics

Its solubility in water and organic solvents like dmso and acetonitrile suggests it can be readily absorbed and distributed in these environments . Its stability is influenced by moisture, indicating that it may hydrolyze in aqueous environments .

Result of Action

The molecular effect of this compound’s action is the formation of peptide bonds, leading to the synthesis of peptides and proteins. At the cellular level, this can result in the production of functional proteins necessary for various cellular activities. This synthesis is essential for research and industrial applications, including drug development and biochemical studies .

Action Environment

Environmental factors such as moisture and temperature significantly influence the efficacy and stability of this compound. It is moisture-sensitive and should be stored in a dry, cool place to maintain its stability and reactivity . The compound’s performance can be optimized by controlling these environmental conditions during its use in chemical synthesis.

Biochemical Analysis

Biochemical Properties

2-Fluoro-1-methylpyridin-1-ium 4-methylbenzenesulfonate plays a significant role in biochemical reactions, primarily targeting peptide bonds in proteins. It facilitates the formation of peptide bonds between amino acids, making it a valuable reagent in organic synthesis . This compound interacts with various enzymes and proteins involved in peptide bond formation, enhancing the efficiency of these biochemical processes.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by facilitating peptide bond formation, which is crucial for protein synthesis. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability and formation of peptides. These changes can lead to modifications in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a peptide coupling reagent, facilitating the formation of peptide bonds between amino acids. This process involves the activation of carboxyl groups and the subsequent nucleophilic attack by amino groups, leading to the formation of peptide bonds . The compound’s ability to enhance peptide bond formation is due to its unique chemical structure and reactivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be moisture-sensitive and should be stored in cool, dry conditions to maintain its stability . Over time, degradation of the compound can occur, which may affect its efficiency in facilitating peptide bond formation. Long-term studies have shown that the compound’s stability and reactivity can be maintained with proper storage conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively facilitates peptide bond formation without causing significant adverse effects. At higher dosages, toxic effects may be observed, including potential disruptions in cellular function and metabolism . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is essential for efficient protein synthesis and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Proper distribution is crucial for the compound’s effectiveness in facilitating peptide bond formation.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on peptide bond formation . Understanding the compound’s localization is essential for optimizing its use in biochemical research.

properties

IUPAC Name

2-fluoro-1-methylpyridin-1-ium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H7FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWDKLAIDBOLFE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206808
Record name 2-Fluoro-1-methylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or cream-colored crystalline powder; [Alfa Aesar MSDS]
Record name 2-Fluoro-1-methylpyridinium p-toluenesulfonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11450
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

58086-67-2
Record name 2-Fluoro-1-methylpyridinium p-toluenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58086-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1-methylpyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058086672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-1-methylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-1-methylpyridinium toluene-p-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10 mmol of 2-fluoropyridine and 10 mmol of methyl 4-methylbenzenesulphonate are mixed in a 50 ml round-bottomed flask and stirred for 6 hours at 70° C. under a nitrogen atmosphere. The salt obtained in the form of a white solid is used without additional purification in the following step.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-fluoro-1-methylpyridinium tosylate is prepared by adding 18.6 g (0.1 mol.) of paratoluen sulphonate methyl ester to 9.7 g (0.1 mol.) of 2-fluoropyridine, heating the resultant mixture for about 20 minutes at 120° C. and cooling the heated mixture to yield 25 g of crystalline 2-fluoro-1-methylpyridinium tosylate (95%). This crystalline starting material is subsequently washed with ether and then dried.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.